molecular formula C10H13NO2 B1624409 Ethyl 6-ethylpicolinate CAS No. 41337-78-4

Ethyl 6-ethylpicolinate

Cat. No. B1624409
CAS RN: 41337-78-4
M. Wt: 179.22 g/mol
InChI Key: VRJCFLQYJFNQKU-UHFFFAOYSA-N
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Description

Ethyl 6-ethylpicolinate is a chemical compound with the following properties:



  • Chemical Formula : C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub>

  • Molecular Weight : 179.22 g/mol

  • CAS Number : 41337-78-4

  • Synonyms : None specified



Molecular Structure Analysis

The molecular structure of Ethyl 6-ethylpicolinate consists of a pyridine ring with an ethyl group at the 6-position and an ethyl ester group. The 2D and 3D structures can be visualized using appropriate software tools.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, hydrolysis, and substitution reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • Solubility : Solubility in various solvents should be investigated.

  • Melting Point : Not provided

  • Appearance : The compound may appear as a colorless liquid or solid.


Safety And Hazards

Safety precautions are essential when handling any chemical compound. Although specific safety data for Ethyl 6-ethylpicolinate are not available, standard laboratory safety practices should be followed. Always refer to safety data sheets (SDS) and take necessary precautions.


Future Directions

Research avenues related to Ethyl 6-ethylpicolinate include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Explore the synthesis of derivatives for enhanced properties.

  • Structural Modifications : Study modifications to improve solubility, stability, or reactivity.


Remember that this analysis is based on available information, and further research is encouraged to deepen our understanding of this compound.


properties

IUPAC Name

ethyl 6-ethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJCFLQYJFNQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440682
Record name Ethyl 6-ethylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-ethylpicolinate

CAS RN

41337-78-4
Record name Ethyl 6-ethylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-vinylpicolinate (4.70 g, 26.5 mmol) was dissolved in 100 mL of ethanol. To this was added 20% Pd(OH)2 on carbon (1 g, 50% water) and the mixture was stirred under a hydrogen balloon for 2 hours. The mixture was purged with nitrogen, filtered through GF/F filter paper, and the filtrate concentrated under reduced pressure to give 4.5 g (95%) of the title compound.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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